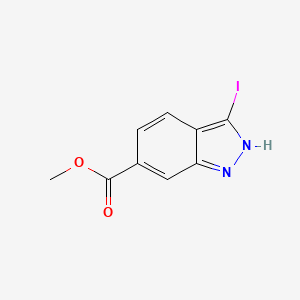

3-(tert-Butyl)-5-iodobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

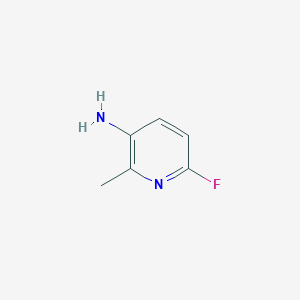

3-(tert-Butyl)-5-iodobenzoic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl substituted benzoic acid derivatives and their synthesis, properties, and applications. These studies can provide insights into the behavior of similar compounds, including this compound, by analogy .

Synthesis Analysis

The synthesis of tert-butyl substituted benzoic acids typically involves the functionalization of existing aromatic compounds. For example, 3,5-di-tert-butyl-4-hydroxybenzoic acid was synthesized from 2,6-di-tert-butyl-4-methylphenol using bromine and acetic acid, followed by oxidation with Jones re

Aplicaciones Científicas De Investigación

Bismuth-based Cyclic Synthesis

3,5-Di-tert-butyl-4-hydroxybenzoic acid, closely related to 3-(tert-Butyl)-5-iodobenzoic acid, can be synthesized under mild conditions from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation. This process involves oxyarylcarboxy dianion intermediates and is crucial for the cyclic synthesis of various compounds, showcasing the importance of these chemicals in innovative synthetic routes (Kindra & Evans, 2014).

Synthesis of Highly Lipophilic Benzoxazoles

A series of lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles, closely related to this compound, were synthesized and demonstrated potential antibacterial activity against Mycobacterium tuberculosis and certain nontuberculous strains. This indicates the role of such compounds in the development of new antibacterial agents (Vinšová et al., 2004).

Role in Chemical Synthesis of PROTAC Molecules

Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, which is structurally similar to this compound, serves as an important intermediate in the synthesis of mTOR targeted PROTAC molecules, highlighting its relevance in the synthesis of complex therapeutic agents (Zhang et al., 2022).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as tert-butyl esters, have been used in peptide synthesis . They interact with multiple reactive groups of amino acid ionic liquids (AAILs), expanding the applicability of AAILs .

Mode of Action

Related compounds, such as tert-butyl esters, have been shown to participate in dipeptide synthesis . The proposed mechanism includes the attack of the 2-position of imidazolium ionic liquid by a coupling reagent to give a phosphonium intermediate, followed by the formation of an acyloxyphosphonium from the protected amino acid anion .

Biochemical Pathways

Related compounds, such as tert-butyl esters, have been implicated in peptide synthesis . They are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Pharmacokinetics

A related compound, tert-butyl ester, has been shown to undergo oxidation to form a ω-hydroxy metabolite, which is further oxidized or conjugated via sulfation .

Result of Action

Related compounds, such as tert-butyl esters, have been shown to participate in peptide synthesis, resulting in the formation of dipeptides .

Action Environment

It’s worth noting that related compounds, such as tert-butyl esters, have been shown to be miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .

Propiedades

IUPAC Name |

3-tert-butyl-5-iodobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMRQBVKCBAPSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646940 |

Source

|

| Record name | 3-tert-Butyl-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000341-29-6 |

Source

|

| Record name | 3-tert-Butyl-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5,7-Trichlorobenzo[d]thiazole](/img/structure/B1326403.png)

![1H-Pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1326409.png)

![3-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326410.png)